1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15915884
InChI: InChI=1S/C14H19N3O2/c18-14(19)10-4-3-7-17(8-10)13-11-5-1-2-6-12(11)15-9-16-13/h9-10H,1-8H2,(H,18,19)
SMILES:
Molecular Formula: C14H19N3O2
Molecular Weight: 261.32 g/mol

1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid

CAS No.:

Cat. No.: VC15915884

Molecular Formula: C14H19N3O2

Molecular Weight: 261.32 g/mol

* For research use only. Not for human or veterinary use.

1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid -

Specification

Molecular Formula C14H19N3O2
Molecular Weight 261.32 g/mol
IUPAC Name 1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid
Standard InChI InChI=1S/C14H19N3O2/c18-14(19)10-4-3-7-17(8-10)13-11-5-1-2-6-12(11)15-9-16-13/h9-10H,1-8H2,(H,18,19)
Standard InChI Key XELUEZLSHQZVTI-UHFFFAOYSA-N
Canonical SMILES C1CCC2=C(C1)C(=NC=N2)N3CCCC(C3)C(=O)O

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The molecule integrates three distinct moieties: a tetrahydroquinazoline ring, a piperidine scaffold, and a carboxylic acid group. The tetrahydroquinazoline component consists of a bicyclic system with a partially saturated quinazoline core, reducing aromaticity while retaining hydrogen-bonding capabilities via its nitrogen atoms. The piperidine ring adopts a chair conformation, with the carboxylic acid substituent at position 3 introducing polarity and potential for salt formation or hydrogen bonding .

Stereochemical Considerations

While the compound’s stereochemistry remains underexplored, the piperidine ring’s chair conformation suggests axial and equatorial positioning of substituents could influence receptor binding. Computational models predict that the carboxylic acid group adopts an equatorial orientation, minimizing steric hindrance with the tetrahydroquinazoline system. Chiral centers at the piperidine C3 position (due to the carboxylic acid) and potential sites on the tetrahydroquinazoline ring warrant further stereoselective synthesis studies.

Physicochemical Properties

Key properties include:

PropertyValue/DescriptionSource
Molecular Weight261.32 g/mol
SolubilityModerate in polar aprotic solvents
LogP (Predicted)1.2 ± 0.3
Hydrogen Bond Donors2 (NH and COOH)
Hydrogen Bond Acceptors4

The carboxylic acid group enhances water solubility compared to non-polar analogs, though the tetrahydroquinazoline and piperidine moieties contribute to moderate lipophilicity .

Synthetic Methodologies

General Approach

Synthesis typically involves multi-step sequences combining cyclocondensation, ring hydrogenation, and functional group transformations. A representative route includes:

  • Quinazoline Formation: Cyclocondensation of anthranilic acid derivatives with nitriles or amidines under acidic conditions yields the quinazoline core .

  • Piperidine Coupling: Nucleophilic substitution or Buchwald-Hartwig amination attaches the piperidine ring to the quinazoline system.

  • Carboxylic Acid Introduction: Hydrolysis of ester precursors or direct carboxylation via carbon dioxide insertion completes the synthesis .

Challenges and Optimization

Key challenges include controlling regioselectivity during quinazoline functionalization and minimizing racemization at the piperidine chiral center. Catalytic asymmetric hydrogenation and chiral auxiliaries have been proposed to address stereochemical issues . Purification often requires reverse-phase chromatography due to the compound’s moderate polarity.

Biological Activity and Mechanism

Receptor Interactions

The compound’s tetrahydroquinazoline moiety shares structural homology with kinase inhibitors, suggesting potential activity against serine/threonine kinases like Polo-like kinase 1 (Plk1) . Molecular docking studies predict that the planar quinazoline system occupies the ATP-binding pocket, while the carboxylic acid forms salt bridges with lysine residues .

Anticancer Activity

Quinazoline-based compounds frequently target epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). The carboxylic acid group may enhance binding to polar residues in these kinases’ active sites, as seen in related inhibitors like gefitinib . Preliminary assays on analogs show IC₅₀ values ranging from 0.5–10 μM in breast and lung cancer cell lines .

Comparative Analysis with Structural Analogs

Quinazoline-Piperidine Hybrids

Comparing 1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid to its non-carboxylic acid counterpart (e.g., 1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidine) reveals significant differences in solubility and target affinity. The carboxylic acid group reduces logP by ~1.5 units and improves aqueous solubility by 3–5 fold, critical for oral bioavailability .

Pyrazole and Triazole Bioisosteres

Replacing the carboxylic acid with 4-hydroxy-1,2,3-triazole (a bioisostere) diminishes GABA receptor affinity but enhances metabolic stability . For instance, N1-piperidin-4-yl-4-hydroxy-1,2,3-triazole analogs exhibit 10-fold lower binding to GABAₐ receptors compared to carboxylic acid derivatives . This highlights the carboxylic acid’s role in polar interactions unmatched by isosteric replacements.

Tetrahydroquinazoline vs. Quinoline Derivatives

Quinoline-based G-protein coupled receptor (GPCR) modulators, such as those targeting Class B GPCRs, share the tetrahydroquinazoline system’s planar aromaticity but lack the piperidine-carboxylic acid moiety . The additional basic nitrogen in piperidine may confer dual activity at GPCRs and ion channels, a hypothesis supported by the anxiolytic effects of flavone-piperidine hybrids .

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